molecular formula C13H19NO3 B11104352 1,8,8-Trimethyl-3-(oxiran-2-ylmethyl)-3-azabicyclo[3.2.1]octane-2,4-dione

1,8,8-Trimethyl-3-(oxiran-2-ylmethyl)-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B11104352
M. Wt: 237.29 g/mol
InChI Key: KIVKQIXHQQYGNI-UHFFFAOYSA-N
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Description

1,8,8-trimethyl-3-[(oxiran-2-yl)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione is a complex organic compound with the molecular formula C13H19NO3. This compound is known for its unique bicyclic structure, which includes an oxirane ring and an azabicyclo octane framework. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,8-trimethyl-3-[(oxiran-2-yl)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of camphoric anhydride with an appropriate amine to form the azabicyclo octane core. The oxirane ring is then introduced through an epoxidation reaction using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,8,8-trimethyl-3-[(oxiran-2-yl)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,8,8-trimethyl-3-[(oxiran-2-yl)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,8,8-trimethyl-3-[(oxiran-2-yl)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This can result in the modulation of enzyme activities or the alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,8,8-trimethyl-3-thiazol-2-yl-3-azabicyclo[3.2.1]octane-2,4-dione
  • 5,8,8-trimethyl-6-azabicyclo[3.2.1]octane-4,7-dione
  • 3,8,8-trimethylbicyclo[2.2.2]octane-2,6-dione

Uniqueness

1,8,8-trimethyl-3-[(oxiran-2-yl)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione is unique due to its combination of an oxirane ring and an azabicyclo octane framework. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

1,8,8-trimethyl-3-(oxiran-2-ylmethyl)-3-azabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C13H19NO3/c1-12(2)9-4-5-13(12,3)11(16)14(10(9)15)6-8-7-17-8/h8-9H,4-7H2,1-3H3

InChI Key

KIVKQIXHQQYGNI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)CC3CO3)C)C

solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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